molecular formula C20H22N6O3 B2575491 N-(2-methoxyphenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1705461-65-9

N-(2-methoxyphenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Cat. No. B2575491
CAS RN: 1705461-65-9
M. Wt: 394.435
InChI Key: SRGGTRKVEPHQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging Applications

Research involving methoxy and fluorine analogs substituted on the terminal carbon of the pentyl chain of related compounds aimed to develop tracers for medical imaging. Specifically, these analogs, bearing a piperidinyl carboxamide at the C(3) of the pyrazole ring, exhibited affinities comparable to those of CB1 reference antagonists, indicating their potential for positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging (Shintaro Tobiishi et al., 2007).

Receptor Binding Affinity

The molecular interaction of antagonists with CB1 cannabinoid receptors was studied to understand the conformational changes and binding interactions. These studies have contributed to the development of 3D-quantitative structure-activity relationship (QSAR) models, aiding in the design of compounds with selective receptor antagonistic activity (J. Shim et al., 2002).

Synthetic and Chemical Applications

Synthesis and characterization of novel derivatives involving pyrazole and oxadiazole rings have been conducted to explore their potential applications, including cytotoxic activity against specific cancer cell lines. These studies provide insight into the versatility of such compounds for various biological and chemical applications (Ashraf S. Hassan et al., 2014).

Structure-Activity Relationships

Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlight the critical structural elements required for potent and selective CB1 receptor antagonistic activity. Such research aids in the identification of key modifications that enhance receptor binding and selectivity, informing the design of novel therapeutic agents (R. Lan et al., 1999).

properties

IUPAC Name

N-(2-methoxyphenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-17-7-3-2-6-15(17)23-20(27)26-10-4-5-14(13-26)11-18-24-19(25-29-18)16-12-21-8-9-22-16/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGGTRKVEPHQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.